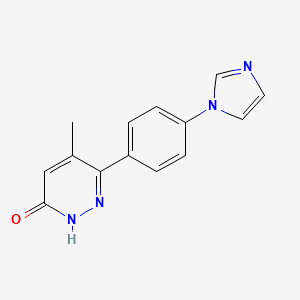

6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one

Description

6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one (molecular formula: C₁₄H₁₄N₄O, average mass: 254.293 g/mol) is a pyridazinone derivative with a 4-imidazolylphenyl substituent at position 6 and a methyl group at position 5 . Its ChemSpider ID is 2288339, and it is structurally characterized by a dihydropyridazinone core fused to an imidazole-containing aromatic ring. This compound is recognized for its role as a phosphodiesterase 4 (PDE4) inhibitor, targeting isoforms PDE4A, PDE4B, and PDE4D .

Properties

CAS No. |

86798-76-7 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-(4-imidazol-1-ylphenyl)-4-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C14H12N4O/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18/h2-9H,1H3,(H,16,19) |

InChI Key |

JHCQIYAUCIHYNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazine ring. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with appropriate reagents to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a copper(I) catalyst in an aprotic solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The pyridazine ring can be reduced to form different derivatives.

Substitution: Both the imidazole and pyridazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .

Scientific Research Applications

6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are a versatile class of bioactive molecules. Below is a detailed comparison of 6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Structural and Functional Insights

Methylation may also reduce metabolic degradation, enhancing bioavailability.

Imidazole vs. Other Substituents: The 4-imidazolylphenyl group enables π-π stacking and hydrogen bonding with PDE4 active sites, unlike the 4-aminophenyl group in A120422, which primarily offers hydrophilic interactions . In contrast, chlorine or phenyl substituents (e.g., 5-chloro-6-phenyl derivatives) prioritize hydrophobic interactions, redirecting activity toward antimicrobial targets .

Target Selectivity: While the target compound inhibits PDE4, structurally similar imidazole-pyrimidine hybrids (e.g., MCT4 inhibitors in ) demonstrate divergent target specificity. This highlights how minor structural variations (e.g., pyridazinone vs. pyrimidine cores) dictate biological pathways .

Synthetic Accessibility: The synthesis of pyridazinones typically involves nucleophilic substitution at position 6 (e.g., using halides or imidazole derivatives under basic conditions) . The imidazole moiety’s incorporation may require protective-group strategies to avoid side reactions, whereas amino or chloro substituents are more straightforward to introduce.

Biological Activity

6-(4-(1H-Imidazol-1-yl)phenyl)-5-methylpyridazin-3(2H)-one is a compound characterized by its unique structural features, including an imidazole moiety and a pyridazine core. These structural elements suggest potential biological activities that warrant further investigation. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 213.24 g/mol. Its structure comprises:

- An imidazole ring , known for its role in various biological processes.

- A pyridazine core , which is often associated with anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Effects

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, particularly by modulating interleukin-1 beta (IL-1β) release, which is crucial in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the potential biological activity of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Imidazole and pyridazine core | Potential anti-inflammatory effects |

| 5-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpyrimidin-4-one | Similar core structure; variations in substituents | Inhibitory effects on certain kinases |

| 6-(4-(morpholinomethyl)piperidin-1-carbonyl)-2-methylpyridin | Morpholine instead of imidazole; similar activity profile | Anticancer properties under study |

Case Studies and Research Findings

Research into the biological effects of imidazole-containing compounds has shown a wide range of activities, including antibacterial, antitumor, and anti-inflammatory effects . For instance, derivatives of imidazole have been found to possess significant antimicrobial activity against various pathogens, indicating their therapeutic potential . However, specific studies focusing exclusively on this compound remain scarce.

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves multi-step organic synthesis techniques. The unique combination of functional groups may contribute to distinct pharmacological profiles compared to other compounds with similar structures. The ability to modulate inflammatory pathways while maintaining structural integrity positions it as a promising candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.